molecular formula C12H16F3N5 B11734348 1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11734348
M. Wt: 287.28 g/mol
InChI Key: IAWBJWBWUUIIOS-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group modifications to introduce the ethyl, methyl, and trifluoromethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of fully saturated pyrazole rings .

Scientific Research Applications

1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazol-5-amine
  • 1-methyl-1H-pyrazol-5-amine
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

1-ethyl-3-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is unique due to the presence of both ethyl and methyl groups along with a trifluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C12H16F3N5/c1-4-20-10(5-8(2)18-20)16-6-9-7-17-19(3)11(9)12(13,14)15/h5,7,16H,4,6H2,1-3H3

InChI Key

IAWBJWBWUUIIOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=C(N(N=C2)C)C(F)(F)F

Origin of Product

United States

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